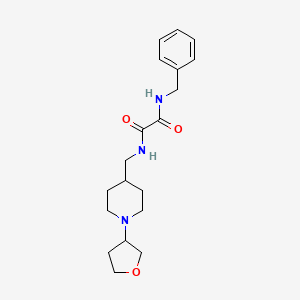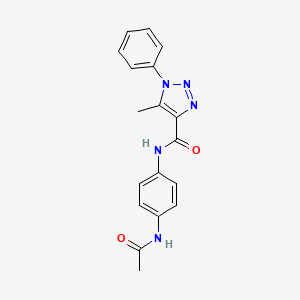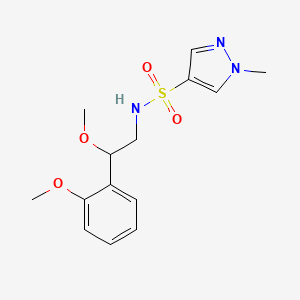
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains methoxy groups and a sulfonamide group, which are common in many pharmaceuticals .
Molecular Structure Analysis
The exact molecular structure would depend on the specific arrangement and connectivity of the atoms within the molecule. Without more information or a detailed structural diagram, it’s difficult to provide an accurate analysis .Chemical Reactions Analysis
Pyrazoles can participate in various chemical reactions, such as nucleophilic substitutions or additions . The reactivity of the compound would also be influenced by the methoxy and sulfonamide groups .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide and related compounds have been studied for their inhibition of human carbonic anhydrase isoenzymes. This inhibition plays a significant role in various biological processes and can have therapeutic applications. For example, Büyükkıdan et al. (2017) synthesized metal complexes of pyrazole-based sulfonamide and demonstrated their inhibitory activity on human erythrocyte carbonic anhydrase isoenzymes I and II. These complexes showed significant inhibitory activity, surpassing that of acetazolamide, a control compound (Büyükkıdan et al., 2017).
Antibacterial Properties
Compounds containing a sulfonamido moiety, such as N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide, have been explored for their potential as antibacterial agents. Azab et al. (2013) aimed to synthesize new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents, resulting in several compounds with high antibacterial activities (Azab et al., 2013).
In Vitro and In Vivo Cyclooxygenase-2 Inhibition
The sulfonamide-containing 1,5-diarylpyrazole derivatives, which include N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide, have been prepared and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) both in vitro and in vivo. This research, conducted by Penning et al. (1997), has identified potent and selective inhibitors of COX-2, leading to the development of celecoxib, a drug used for rheumatoid arthritis and osteoarthritis treatment (Penning et al., 1997).
Drug Metabolism and Biocatalysis
The use of biocatalysis in drug metabolism has been explored with compounds like N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide. Zmijewski et al. (2006) demonstrated the application of a microbial-based surrogate biocatalytic system to produce mammalian metabolites of LY451395, a biaryl-bis-sulfonamide. This research offers insights into drug metabolism and the potential for producing sufficient amounts of metabolites for structural characterization (Zmijewski et al., 2006).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-17-10-11(8-15-17)22(18,19)16-9-14(21-3)12-6-4-5-7-13(12)20-2/h4-8,10,14,16H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFINFNPGUHDDKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2568782.png)
![2-((4-(trifluoromethyl)phenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2568783.png)
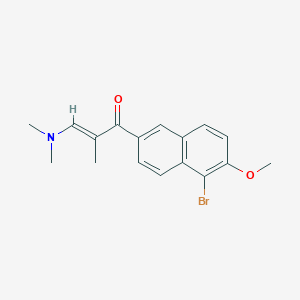
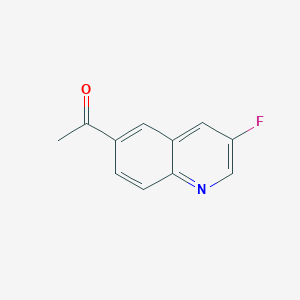

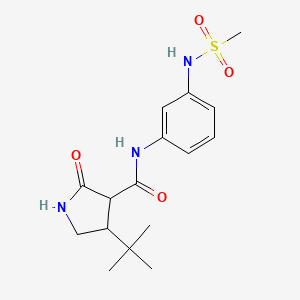
![2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2568792.png)
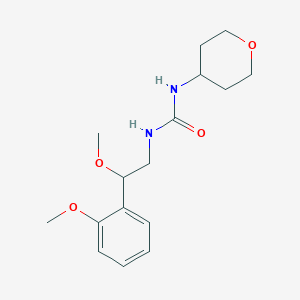
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cinnamamide](/img/structure/B2568798.png)
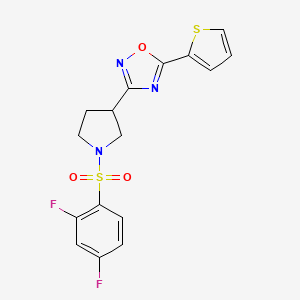
![{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}methanol](/img/structure/B2568800.png)

